molecular formula C11H17N3O2S B6046644 N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide

N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide

Cat. No. B6046644
M. Wt: 255.34 g/mol
InChI Key: XYQIKGBQFFHBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide, also known as Pyrithione, is a well-known antifungal and antibacterial agent. It is commonly used in various products such as shampoos, soaps, and creams to treat dandruff, seborrheic dermatitis, and other skin conditions. Pyrithione has also been widely studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.

Scientific Research Applications

N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has also been studied for its potential use in Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain. Additionally, N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has been shown to have anti-inflammatory properties and has been studied for its potential use in treating diabetes.

Mechanism of Action

The exact mechanism of action of N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to work by disrupting the cell membrane of fungi and bacteria, leading to cell death. N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and beta-amyloid plaque formation.
Biochemical and Physiological Effects:
N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has been shown to have both biochemical and physiological effects. Biochemically, N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes. Physiologically, N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has been shown to have anti-inflammatory properties and has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and diabetes.

Advantages and Limitations for Lab Experiments

One advantage of N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide is its broad-spectrum antimicrobial activity, making it useful in treating a variety of skin conditions. Additionally, N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide has been shown to have potential therapeutic applications in various diseases, making it a promising candidate for further research. However, one limitation of N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types. Additionally, N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide's mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide research. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further research is needed to fully understand N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide's mechanism of action and its potential toxicity. N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide's potential use in treating various diseases, including cancer, Alzheimer's disease, and diabetes, also warrants further investigation. Finally, N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide's potential use in developing new antimicrobial agents for the treatment of drug-resistant infections is an area of growing interest.

Synthesis Methods

N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium ethoxide, followed by the reaction with diethylthioacetic acid. The resulting product is then hydrolyzed to give N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide. This synthesis method has been well-established and has been used to produce N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide in large quantities for commercial use.

properties

IUPAC Name

N,N-diethyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-4-14(5-2)10(16)7-17-11-12-8(3)6-9(15)13-11/h6H,4-5,7H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQIKGBQFFHBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=CC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6120516

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